molecular formula C12H17ClN2O B14045934 (S)-4-(piperidin-2-yl)benzamide HCl

(S)-4-(piperidin-2-yl)benzamide HCl

Cat. No.: B14045934
M. Wt: 240.73 g/mol
InChI Key: VBQNMBPIXAGUGO-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(piperidin-2-yl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a piperidine ring attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(piperidin-2-yl)benzamide hydrochloride typically involves the reaction of 4-aminobenzamide with (S)-2-piperidinecarboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of (S)-4-(piperidin-2-yl)benzamide hydrochloride may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures before being released for use in research and development.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(piperidin-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-4-(piperidin-2-yl)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

4-[(2S)-piperidin-2-yl]benzamide;hydrochloride

InChI

InChI=1S/C12H16N2O.ClH/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8H2,(H2,13,15);1H/t11-;/m0./s1

InChI Key

VBQNMBPIXAGUGO-MERQFXBCSA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC=C(C=C2)C(=O)N.Cl

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)C(=O)N.Cl

Origin of Product

United States

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